Pipramadol
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Overview
Description
Pipramadol is an analgesic agent known for its antinociceptive properties, which means it can block the detection of a painful or injurious stimulus by sensory neurons. Additionally, it exhibits both central and peripheral antiserotonin properties
Preparation Methods
The synthesis of Pipramadol involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the reaction of 2-chlorophenylacetic acid with cyclohexylamine to form an amide, which is then cyclized to produce the piperidine ring.
Industrial production methods often involve optimizing these synthetic routes to increase yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to ensure the efficient production of this compound.
Chemical Reactions Analysis
Pipramadol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring, where different substituents can be introduced to modify its properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pipramadol has been extensively studied for its applications in:
Chemistry: Used as a model compound in the study of analgesic agents and their synthesis.
Biology: Investigated for its effects on sensory neurons and pain pathways.
Medicine: Primarily used as an analgesic for pain relief, with studies exploring its potential in treating chronic pain conditions.
Industry: Utilized in the development of new pain relief medications and formulations.
Mechanism of Action
Pipramadol exerts its effects by interacting with specific receptors in the central nervous system. It primarily targets serotonin receptors, blocking the action of serotonin, which is involved in the transmission of pain signals. This results in the reduction of pain perception. Additionally, this compound may interact with other neurotransmitter systems, contributing to its analgesic properties .
Comparison with Similar Compounds
Pipramadol is unique compared to other analgesic agents due to its dual action on both central and peripheral serotonin receptors. Similar compounds include:
Tramadol: Another analgesic with a similar mechanism of action but different chemical structure.
Fentanyl: A potent opioid analgesic with a different receptor target profile.
Morphine: A well-known opioid analgesic with a different mechanism of action focusing on opioid receptors.
This compound’s uniqueness lies in its ability to target both central and peripheral serotonin receptors, providing a broader range of pain relief compared to other analgesics .
Properties
CAS No. |
55313-67-2 |
---|---|
Molecular Formula |
C23H35ClN2O2 |
Molecular Weight |
407.0 g/mol |
IUPAC Name |
2-[1-[2-(2-chlorophenyl)ethyl]-4-hydroxypiperidin-4-yl]-N-cyclohexyl-N-methylpropanamide |
InChI |
InChI=1S/C23H35ClN2O2/c1-18(22(27)25(2)20-9-4-3-5-10-20)23(28)13-16-26(17-14-23)15-12-19-8-6-7-11-21(19)24/h6-8,11,18,20,28H,3-5,9-10,12-17H2,1-2H3 |
InChI Key |
JRLWHJKUNYBJRC-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N(C)C1CCCCC1)C2(CCN(CC2)CCC3=CC=CC=C3Cl)O |
Canonical SMILES |
CC(C(=O)N(C)C1CCCCC1)C2(CCN(CC2)CCC3=CC=CC=C3Cl)O |
83605-12-3 83605-14-5 |
|
Origin of Product |
United States |
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